molecular formula C19H15N5O2 B2389997 6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide CAS No. 2034255-73-5

6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide

Cat. No. B2389997
CAS RN: 2034255-73-5
M. Wt: 345.362
InChI Key: RPSXGNBOZJVDQQ-UHFFFAOYSA-N
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Description

The compound “6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide” is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Chemical Reactions Analysis

The synthesis of imidazopyridines involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The synthesis of imidazopyridines from different 2-aminopyridines with various α-bromoketones has been described .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
  • Synthesis of novel imidazo[1,2-a]pyrimidine compounds and their derivatives has been explored for potential pharmacological applications, demonstrating the versatility of these compounds in drug discovery (Liu, 2013).

Antimicrobial Activity

  • Research on pyrimidine derivatives, including pyrazolopyrimidines and thiazolopyrimidines, has shown significant antimicrobial activities, suggesting their use in developing new antimicrobial agents (Kolisnyk et al., 2015).

Synthesis and Characterization of Heterocyclic Compounds

  • Studies have focused on the synthesis, characterization, and evaluation of various derivatives of pyrimidine for their potential applications in organic chemistry and material science, highlighting the importance of these compounds in creating new materials and chemicals with specific properties (Ajani et al., 2019).

Fluorescence and Luminescent Properties

  • The synthesis and evaluation of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have revealed their potential as organic fluorophores for applications in biomarkers and photochemical sensors, indicating the broad utility of these compounds beyond pharmacological applications (Velázquez-Olvera et al., 2012).

Radical Scavenging and Antioxidant Activity

  • Thioamides, derivatives of pyridine, and other heteroaromatic compounds have been studied for their antioxidant activity, showcasing their potential in intercepting free radicals and contributing to the development of new antioxidant agents (Chernov'yants et al., 2016).

properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-12-4-3-7-24-10-16(23-18(12)24)13-5-2-6-14(8-13)22-19(26)15-9-17(25)21-11-20-15/h2-11H,1H3,(H,22,26)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSXGNBOZJVDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=O)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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